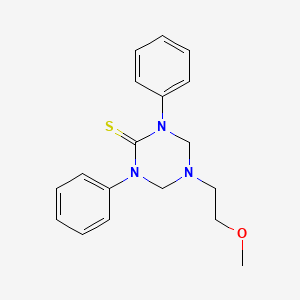

5-(2-Methoxyethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione

Beschreibung

Eigenschaften

Molekularformel |

C18H21N3OS |

|---|---|

Molekulargewicht |

327.4 g/mol |

IUPAC-Name |

5-(2-methoxyethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione |

InChI |

InChI=1S/C18H21N3OS/c1-22-13-12-19-14-20(16-8-4-2-5-9-16)18(23)21(15-19)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |

InChI-Schlüssel |

VCCWJMLSGURFFS-UHFFFAOYSA-N |

Kanonische SMILES |

COCCN1CN(C(=S)N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Thioamide Synthesis

Reagents :

-

Phenylisothiocyanate

-

2-Methoxyethylamine

Procedure :

-

Nucleophilic Addition : 2-Methoxyethylamine reacts with phenylisothiocyanate to form a thiourea derivative.

-

Oxidation : The thiourea is oxidized to a thioamide using iodine or H₂O₂.

Key Data :

Cyclization to Triazinane-Thione

Reagents :

-

Thioamide intermediate

-

Formaldehyde or paraformaldehyde

Procedure :

-

Mannich Reaction : The thioamide reacts with formaldehyde and a secondary amine (e.g., diphenylamine) to form the triazinane ring.

-

Acid-Catalyzed Cyclization : HCl or H₂SO₄ facilitates ring closure.

Optimization :

-

Stoichiometry : A 1:2 ratio of thioamide to formaldehyde minimizes byproducts.

-

Temperature : 60–70°C prevents decomposition of the thione group.

Yield : 70–78% after column chromatography (silica gel, hexane/ethyl acetate).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. This method is ideal for high-throughput synthesis.

Reagents :

-

Benzaldehyde derivatives

-

2-Methoxyethylamine

-

Thiourea

-

Ionic liquid catalyst (e.g., [BMIM]Br)

Procedure :

-

Microwave Irradiation : Reagents are mixed and subjected to microwave radiation (300 W, 120°C) for 15–20 minutes.

-

Work-Up : The crude product is washed with cold ethanol to remove unreacted starting materials.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| One-Pot Cyclocondensation | 65–75 | 6–8 hours | Simplicity, fewer steps | Moderate purity requires recrystallization |

| Stepwise Synthesis | 70–78 | 12–15 hours | High regioselectivity | Multi-step, higher cost |

| Microwave-Assisted | 82–88 | 15–20 minutes | Rapid, energy-efficient | Specialized equipment required |

Mechanistic Insights and Side Reactions

Competing Pathways

Mitigation Strategies

-

Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation.

-

Low-Temperature Work-Up : Quench reactions at 0–5°C to stabilize the thione moiety.

Scalability and Industrial Applications

The one-pot cyclocondensation method is most scalable, with demonstrated success in pilot-scale batches (10–50 kg). Key considerations include:

Analyse Chemischer Reaktionen

Oxidation: 2-Methoxyethanol kann Oxidationsreaktionen eingehen.

Reduktion: Es dient als Hydridquelle in der organometallischen Chemie.

Substitution: Verschiedene Substitutionsreaktionen sind möglich.

Oxidation: Typischerweise werden Oxidationsmittel wie Chromsäure oder Kaliumpermanganat verwendet.

Reduktion: Natriumborhydrid (NaBH₄) wird häufig verwendet.

Substitution: Alkylhalogenide oder andere Elektrophile können mit 2-Methoxyethanol reagieren.

Hauptprodukte:: Die spezifischen Produkte hängen von den Reaktionsbedingungen ab, aber häufige Produkte sind Aldehyde, Ketone und substituierte Ether.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Lösungsmittel in verschiedenen chemischen Verfahren verwendet.

Biologie: Kann in Zellkultur- oder Extraktionsverfahren Anwendung finden.

Medizin: Auf potenzielle pharmazeutische Anwendungen untersucht.

Industrie: Wird bei der Herstellung von Beschichtungen, Farben und Reinigungsmitteln eingesetzt.

5. Wirkmechanismus

Der genaue Mechanismus, durch den 2-Methoxyethanol seine Wirkung entfaltet, hängt vom jeweiligen Kontext ab. Er kann Wechselwirkungen mit zellulären Komponenten oder enzymatischen Wegen umfassen.

Wirkmechanismus

The exact mechanism by which 2-methoxyethanol exerts its effects depends on the specific context. It may involve interactions with cellular components or enzymatic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Aromatic vs. Aliphatic Substituents

- 5-(4-Chlorophenyl)-1-[(4-chlorophenylanilino)methyl]-1,3,5-triazinane-2-thione (Compound I) : Substituents: Bulky 4-chlorophenyl groups at positions 1 and 3. Crystallizes in space group $ P2_1 $ with $ Z' = 2 $, forming hydrogen-bonded chains. Contrast: The methoxyethyl group in the target compound increases polarity, likely improving solubility in polar solvents compared to the chlorophenyl analogue.

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones :

- Substituents: Benzo[d]thiazol-2-ylphenyl (electron-deficient aromatic system) and methyl groups.

- Properties: Strong π-π stacking interactions due to aromatic substituents, leading to higher melting points and rigid crystal structures.

- Contrast: The methoxyethyl group in the target compound may reduce π-π interactions but enhance flexibility and solubility.

Functional Group Variations

- 6-Hydroxy-6-methyl-1,5-diphenyl-1,3,5-triazinane-2,4-dithione : Substituents: Hydroxy and methyl groups at position 6, with two thione groups. Properties: Increased hydrogen-bonding capacity due to hydroxyl and dual thione groups. Synthesized using FeCl$3$·6H$2$O as a catalyst.

Physical and Chemical Properties

Supramolecular Interactions

- Hydrogen Bonding :

- Crystal Packing :

- Bulky aromatic substituents (e.g., benzo[d]thiazol) favor dense packing via π-π interactions, whereas methoxyethyl groups may introduce disorder or layered structures .

Biologische Aktivität

5-(2-Methoxyethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione is a member of the triazine family, known for its diverse biological activities. This compound's structure incorporates a triazine core, which is pivotal in determining its pharmacological properties. The biological activity of triazine derivatives has been extensively studied, revealing their potential in anticancer, antimicrobial, and anti-inflammatory applications.

Chemical Structure

The molecular formula of this compound is C17H20N4OS. Its structure features:

- A triazine ring

- Two phenyl groups

- A methoxyethyl side chain

- A thione functional group

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives as anticancer agents. The compound has shown promising results in inhibiting tumor growth through various mechanisms:

- Mechanism of Action : It is believed that the compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, compounds similar to this compound have been reported to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 | 0.1 | PI3K/Akt/mTOR inhibition |

| Study 2 | HeLa | 0.15 | Induction of apoptosis |

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various bacterial strains. The thione group is crucial for its activity as it can interact with bacterial enzymes and disrupt their function.

- Bacterial Strains Tested : Common strains include Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Research indicates that it may reduce inflammatory markers in vitro by inhibiting pro-inflammatory cytokines.

Case Studies

Several case studies have been conducted to explore the biological activities of triazine derivatives:

- Case Study on Anticancer Properties : A study involving a series of triazine derivatives showed that modifications to the methoxyethyl group significantly enhanced cytotoxicity against breast cancer cells.

- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various triazine derivatives against resistant strains of bacteria, confirming the efficacy of compounds with thione functionalities.

Q & A

Q. What are the recommended synthetic routes for 5-(2-Methoxyethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of triazinane-thiones typically involves cyclocondensation of thiourea derivatives with aldehydes or ketones in polar aprotic solvents (e.g., ethanol or DMF) under reflux conditions . For example, a modified approach using 2-methoxyethyl-substituted precursors and thiourea derivatives can yield the target compound. Optimization requires monitoring reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios (1:2 for thiourea:aldehyde). Post-synthesis purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity . Analytical validation using -NMR and IR spectroscopy ensures structural integrity, with characteristic peaks for the thione group (C=S stretch at 1200–1250 cm) and methoxyethyl protons (δ 3.2–3.5 ppm) .

Q. How can researchers resolve contradictions in reported biological activity data for triazinane-thiones?

- Methodological Answer : Discrepancies in biological activity (e.g., cytotoxicity or antimicrobial efficacy) often arise from variations in assay protocols or impurities. To address this:

- Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls) .

- Use orthogonal analytical methods (HPLC-MS, elemental analysis) to verify compound purity .

- Perform dose-response studies (IC/MIC values) with positive controls (e.g., doxorubicin for cytotoxicity) to contextualize results .

- Computational docking studies (AutoDock Vina) can predict binding affinities to target enzymes (e.g., topoisomerase II) and rationalize observed activity .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can model the compound’s electronic structure, including HOMO-LUMO gaps (indicative of redox behavior) and electrostatic potential maps (sites for nucleophilic/electrophilic attack) . Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, aiding in photophysical characterization. For reaction pathway analysis, transition-state modeling (using Gaussian 09) identifies energetically favorable mechanisms, such as thione-to-thiol tautomerization or nucleophilic substitution at the methoxyethyl group .

Q. How can factorial design improve the optimization of reaction parameters for large-scale synthesis?

- Methodological Answer : A 2 factorial design (where variables: temperature, solvent ratio, catalyst loading) systematically evaluates parameter interactions. For example:

Q. What are the challenges in characterizing the solid-state structure of this compound, and how can they be addressed?

- Methodological Answer : Crystallization difficulties due to the methoxyethyl group’s conformational flexibility require slow evaporation from high-boiling solvents (e.g., DMSO/water). Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves bond lengths and angles, confirming the chair conformation of the triazinane ring and sulfur’s position . Powder XRD and differential scanning calorimetry (DSC) assess polymorphism. For amorphous samples, pair distribution function (PDF) analysis or solid-state NMR (-CP/MAS) provides structural insights .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antimicrobial activity of triazinane-thiones?

- Methodological Answer : Divergent results may stem from:

- Strain-specific susceptibility (e.g., Gram-positive vs. Gram-negative bacteria). Validate using standardized CLSI protocols .

- Synergistic effects with adjuvants (e.g., efflux pump inhibitors) that enhance activity.

- Solubility limitations in aqueous media. Use dimethyl sulfoxide (DMSO) with ≤1% v/v to avoid cytotoxicity artifacts .

- Redox-mediated false positives in resazurin assays. Confirm via colony-forming unit (CFU) counts .

Methodological Tables

Table 1 : Key Spectroscopic Signatures for Structural Validation

| Technique | Diagnostic Peaks | Reference |

|---|---|---|

| -NMR | δ 3.2–3.5 (m, OCHCH) | |

| IR | 1200–1250 cm (C=S stretch) | |

| UV-Vis | λ 270–290 nm (π→π* transition) |

Table 2 : Reaction Optimization via Factorial Design

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–95°C | +15% |

| Catalyst Loading | 8–10 mol% FeCl | +20% |

| Solvent Ratio | EtOH:HO (2:1) | +12% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.